4-(Oxetan-3-yl)piperidine is a heterocyclic compound characterized by the presence of both an oxetane ring and a piperidine ring. The oxetane ring consists of four members, including one oxygen atom, while the piperidine ring is a six-membered structure containing one nitrogen atom. This compound has garnered interest in various scientific fields due to its unique structural features and potential applications in medicinal chemistry and materials science.
4-(Oxetan-3-yl)piperidine falls under the classification of heterocycles, specifically as a derivative of piperidine. Heterocyclic compounds are significant in organic chemistry due to their prevalence in natural products and pharmaceuticals.
The synthesis of 4-(Oxetan-3-yl)piperidine typically involves two main steps: the formation of the oxetane ring followed by the introduction of the piperidine moiety. One common synthetic route is through cyclization reactions involving precursors with both oxygen and nitrogen functionalities. For instance, the Paternò–Büchi reaction can be employed, where an alkene undergoes photochemical [2+2] cycloaddition with a carbonyl compound to yield the oxetane structure .
Industrial production methods may utilize continuous flow reactors to enhance yield and purity. Catalysts and advanced purification techniques like chromatography are often implemented to optimize the synthesis process, ensuring that high-quality products are obtained efficiently.
The molecular formula for 4-(Oxetan-3-yl)piperidine is C10H17NO, and it features a unique combination of an oxetane ring fused to a piperidine ring. The oxetane contributes to the compound's reactivity due to its strained four-membered structure.
Key structural data includes:
4-(Oxetan-3-yl)piperidine is capable of undergoing various chemical transformations:
Typical reagents include oxidizing agents such as hydrogen peroxide for oxidation processes, while sodium borohydride may be used for reduction. The choice of nucleophiles and electrophiles for substitution reactions is crucial, with reaction conditions (temperature, solvent, pH) being carefully controlled to achieve desired outcomes.
The mechanism of action for 4-(Oxetan-3-yl)piperidine involves its interaction with specific biological targets. The strained nature of the oxetane ring facilitates its participation in ring-opening reactions, which can modify biological molecules. The piperidine moiety interacts with various receptors and enzymes, potentially influencing their activity and leading to therapeutic effects.
4-(Oxetan-3-yl)piperidine exhibits several notable physical properties:
Chemical properties include:
4-(Oxetan-3-yl)piperidine has several scientific applications:
The versatility of this compound makes it valuable in both academic research and industrial applications, particularly in fields requiring innovative chemical solutions.
4-(Oxetan-3-yl)piperidine features a piperidine ring—a six-membered, nitrogen-containing saturated heterocycle—linked covalently at its 4-position to the 3-position of an oxetane ring, a strained four-membered cyclic ether. This connection creates a three-dimensional architecture with distinct electronic and steric properties. The molecular formula is C₈H₁₅NO for the free base, with a molecular weight of 141.21 g/mol. Its hydrochloride and trifluoroacetate salts (e.g., CID 155973023) are commonly employed for improved stability and handling, with the latter having a molecular weight of 255.23 g/mol [1] [5].
The oxetane moiety contributes significant ring strain (~106 kJ·mol⁻¹) and near-planar geometry, while the piperidine ring adopts stable chair conformations. This combination reduces molecular globularity compared to gem-dimethyl substitutes, enhancing exposure of polar functionalities. Key structural descriptors include:
Table 1: Structural Identifiers and Physicochemical Properties of 4-(Oxetan-3-yl)piperidine
Property | Value | Source/Reference |
---|---|---|
Molecular Formula (base) | C₈H₁₅NO | PubChem CID 155973023 |
Molecular Weight (base) | 141.21 g/mol | PubChem CID 155973023 |
SMILES (base) | C1CNCCC1C2COC2 | PubChem CID 55264245 |
InChIKey (base) | PBZBCRMJQYVTLB-UHFFFAOYSA-N | PubChem CID 55264245 |
Hydrogen Bond Donors | 1 | PubChem CID 55264245 |
Hydrogen Bond Acceptors | 2 | PubChem CID 55264245 |
XLogP | 0.4–1.2 | PubChem CID 55264245 |
The synthesis and application of 4-(oxetan-3-yl)piperidine emerged prominently in the 2010s, coinciding with broader interest in oxetanes as "magic motifs" in medicinal chemistry. While oxetanes were known since the mid-20th century (e.g., in taxane diterpenoids), their deliberate incorporation into saturated N-heterocycles like piperidine gained traction with advances in C–C coupling methodologies and strain-release chemistry . Early routes relied on nucleophilic substitutions or reductive aminations between 3-oxetanone and piperidine derivatives, often yielding regioisomeric mixtures that complicated purification. The 3-isomer (3-(oxetan-3-yl)piperidine) was more accessible initially, but pharmacological interest soon shifted toward the 4-substituted variant due to its superior conformational flexibility and vectorality for drug target engagement [4].
Key synthetic breakthroughs enabled efficient access:
Table 2: Comparative Synthesis Routes for 4-(Oxetan-3-yl)piperidine
Method | Key Advantages | Limitations |
---|---|---|
Reductive Amination | High atom economy; commercial reagents | Requires regioselective control |
Suzuki Coupling | Excellent regioselectivity; scalability | Palladium catalyst cost |
Fragment Cyclization | Flexibility in ring substitution | Multi-step; lower yields |
The oxetane’s high polarity (σₚ = 1.85) and isosteric relationship to gem-dimethyl or carbonyl groups make it ideal for modulating physicochemical properties. In 4-(oxetan-3-yl)piperidine, the oxygen atom acts as a hydrogen bond acceptor, enhancing aqueous solubility without significantly increasing molecular weight. For instance, oxetane-containing ALDH1A inhibitors (e.g., Compound 6) demonstrated >10-fold higher solubility than their non-oxetane precursors, attributed to reduced crystal lattice energy and improved solvation . This solubility enhancement is critical for oral bioavailability, particularly in kinase inhibitors where high lipophilicity can limit absorption.
Oxetanes resist oxidative metabolism by cytochrome P450 enzymes, a common degradation pathway for piperidines. The strained ring’s C–O bonds are less susceptible to oxidation than typical aliphatic C–H bonds. In ALDH1A inhibitor optimization, oxetanyl analogue 10 exhibited dramatically improved microsomal stability (t₁/₂ > 60 min) compared to its predecessor (t₁/₂ = 2.7 min), directly attributable to the oxetane’s ability to block metabolic soft spots . This stability translates to longer half-lives in vivo, reducing dosing frequency.
The oxetane’s spatial demand and polarity influence the piperidine ring’s conformational equilibrium, favoring bioactive-relevant orientations. In BCL-2 inhibitors like navitoclax derivatives, incorporation of 4-(oxetan-3-yl)piperidine or analogues enabled precise positioning of pharmacophores into hydrophobic clefts while maintaining solubility. Similarly, in AXL kinase inhibitors (e.g., Compound 13), the scaffold improved intracellular potency (IC₅₀ = 41.5 nM) by optimizing hydrophobic contact with the gatekeeper residue and solvent-facing interactions . The oxetane’s dipole moment (~2.5 D) may also supplement hydrogen bonding or dipole-dipole interactions with targets.
Table 3: Impact of 4-(Oxetan-3-yl)piperidine on Key Drug Properties
Drug Candidate | Target | Key Improvement | Reference |
---|---|---|---|
ALDH1A Inhibitor (6) | ALDH1A1–1A3 | Solubility ↑; metabolic stability (t₁/₂ > 60 min) | |
AXL Inhibitor (13) | AXL Kinase | Intracellular potency (IC₅₀ = 11.4 nM); exposure ↑ | |
BCL-2/XL Derivatives | BCL-2 Family | Conformational control; reduced thrombocytopenia | |
Rilzabrutinib (analogue) | BTK Kinase | Oral bioavailability; target residence time | [6] |
Rilzabrutinib (PRN1008), a Bruton’s tyrosine kinase (BTK) inhibitor, incorporates a related oxetane-piperidine motif to achieve balanced potency and oral bioavailability. While its exact structure remains proprietary, patent data (WO2014039899) suggests stereochemical variants of 4-(oxetan-3-yl)piperidine serve as key solubilizing cores, contributing to its high ligand efficiency and progression to clinical trials for immune disorders [6]. Similarly, preclinical AXL inhibitors (e.g., Compound 13) leverage this scaffold to suppress proliferation in ovarian cancer models (KOV3 cells, GI₅₀ = 1.02 μM) through sustained target inhibition (pAXL/pERK suppression) .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7